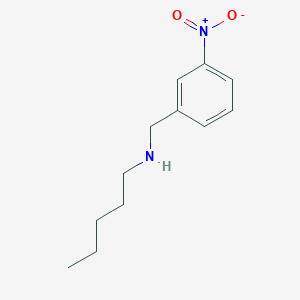
Benzenemethanamine, 3-nitro-N-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanamine, 3-nitro-N-pentyl- is an organic compound with the molecular formula C12H18N2O2 It is a derivative of benzenemethanamine, where the amine group is substituted with a nitro group at the 3-position and a pentyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 3-nitro-N-pentyl- typically involves the nitration of benzenemethanamine followed by alkylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The resulting 3-nitrobenzenemethanamine is then subjected to alkylation with pentyl halides (such as pentyl bromide) in the presence of a base like potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of Benzenemethanamine, 3-nitro-N-pentyl- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 3-nitro-N-pentyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: 3-amino-N-pentylbenzenemethanamine.
Reduction: 3-nitroso-N-pentylbenzenemethanamine, 3-hydroxylamine-N-pentylbenzenemethanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzenemethanamine, 3-nitro-N-pentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 3-nitro-N-pentyl- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pentyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 3-methyl-: Similar structure but with a methyl group instead of a nitro group.
Benzenemethanamine, N-methyl-: Contains a methyl group on the nitrogen atom instead of a pentyl group.
Benzenemethanamine, N-phenyl-: Substituted with a phenyl group on the nitrogen atom.
Uniqueness
Benzenemethanamine, 3-nitro-N-pentyl- is unique due to the presence of both a nitro group and a pentyl group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the pentyl group enhances lipophilicity and membrane permeability, making it a versatile compound for various applications.
Properties
CAS No. |
90390-06-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[(3-nitrophenyl)methyl]pentan-1-amine |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-4-8-13-10-11-6-5-7-12(9-11)14(15)16/h5-7,9,13H,2-4,8,10H2,1H3 |
InChI Key |
DEHPRFDGWMBMFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


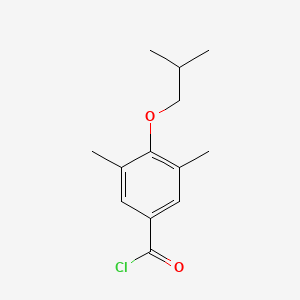
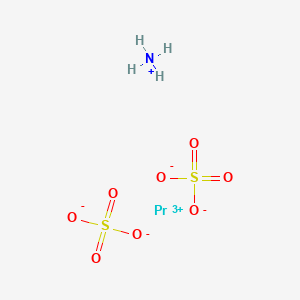

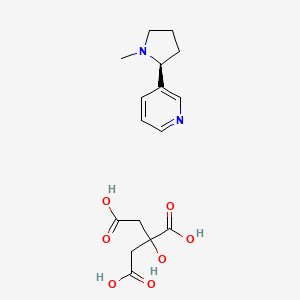
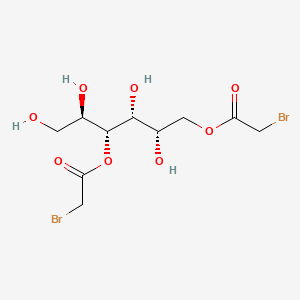

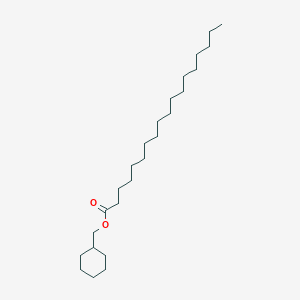



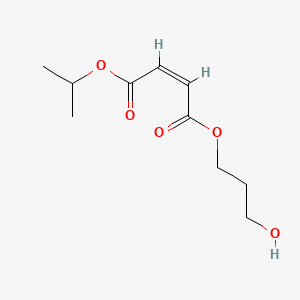
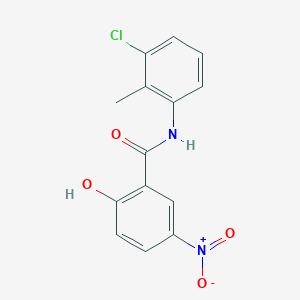
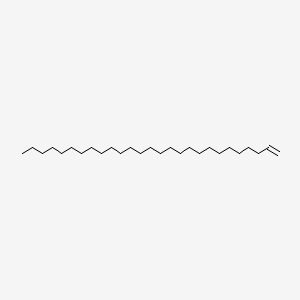
![1,3-Benzenediol, 4-[2-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12644834.png)
